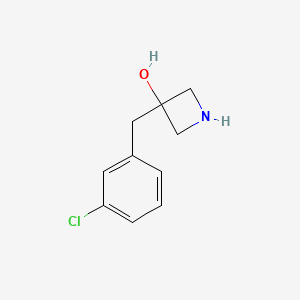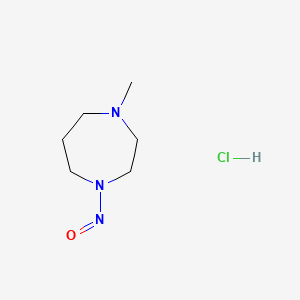
1-Methyl-4-nitroso-1,4-diazepane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-nitroso-1,4-diazepane hydrochloride is a chemical compound known for its unique structure and properties It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-nitroso-1,4-diazepane hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,4-diazepane and methylating agents.
Methylation: The 1,4-diazepane undergoes methylation to introduce the methyl group at the nitrogen atom, forming 1-Methyl-1,4-diazepane.
Nitrosation: The methylated compound is then subjected to nitrosation using nitrosating agents like sodium nitrite in acidic conditions to introduce the nitroso group, resulting in 1-Methyl-4-nitroso-1,4-diazepane.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-Methyl-4-nitroso-1,4-diazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives under specific conditions.
Reduction: Reduction reactions can convert the nitroso group to an amino group, leading to the formation of 1-Methyl-4-amino-1,4-diazepane.
Substitution: The compound can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-nitroso-1,4-diazepane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-nitroso-1,4-diazepane hydrochloride involves its interaction with molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s effects are mediated through its ability to form reactive intermediates that interact with biomolecules, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-nitroso-1,4-diazepane hydrochloride can be compared with other similar compounds, such as:
1-Methyl-1,4-diazepane: Lacks the nitroso group, resulting in different chemical reactivity and applications.
4-Nitroso-1,4-diazepane:
1-Methyl-4-amino-1,4-diazepane: Formed by the reduction of the nitroso group, with distinct properties and applications.
The uniqueness of this compound lies in the presence of both the methyl and nitroso groups, which confer specific reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C6H14ClN3O |
|---|---|
Molekulargewicht |
179.65 g/mol |
IUPAC-Name |
1-methyl-4-nitroso-1,4-diazepane;hydrochloride |
InChI |
InChI=1S/C6H13N3O.ClH/c1-8-3-2-4-9(7-10)6-5-8;/h2-6H2,1H3;1H |
InChI-Schlüssel |
DSOWKUKGEDVNPG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCN(CC1)N=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


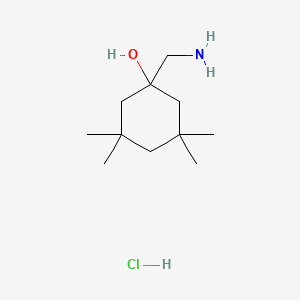
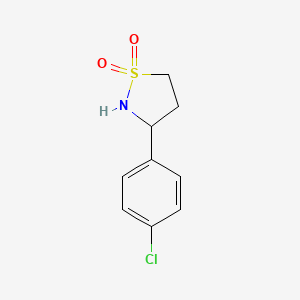

![1-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13627195.png)
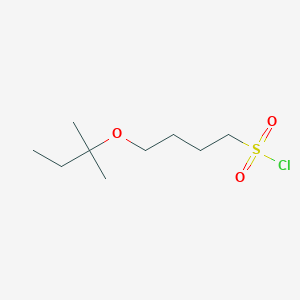
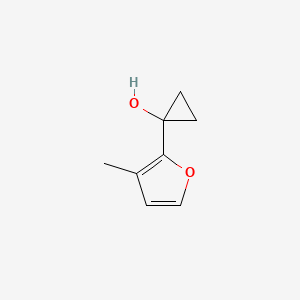


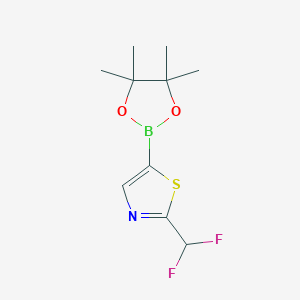

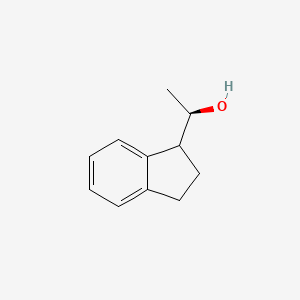

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(methylamino)acetamide](/img/structure/B13627244.png)
